Rifampicin AF 013

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

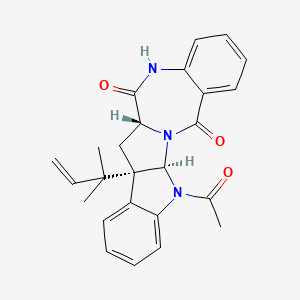

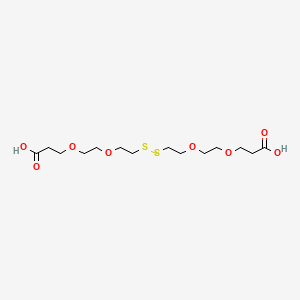

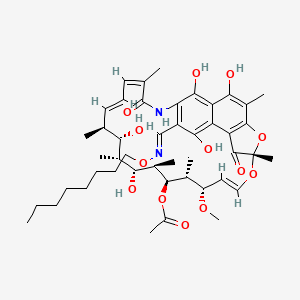

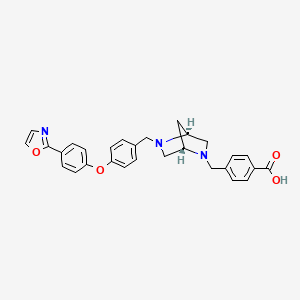

Rifampicin AF 013 is a derivative of rifamycin, specifically an O-n-octyloxime of 3-formylrifamycin SV . It acts as an inhibitor of nucleic acid polymerases . When intact cells are incubated with Rifampicin AF 013, a rapid and extensive disintegration of the plasma membrane takes place .

Molecular Structure Analysis

The chemical formula of Rifampicin AF 013 is C46H64N2O13, with an exact mass of 853.46 . Further structural analysis would require more specific data.Aplicaciones Científicas De Investigación

Inhibition of RNA Polymerase in Mutant Bacteria : Rifampicin AF 013 inhibits RNA polymerase in rifampicin-resistant (rif-r) mutants of Escherichia coli, demonstrating a different mechanism of action compared to rifampicin on wild-type enzymes. This is significant for addressing antibiotic resistance (Riva, Fietta, & Silvestri, 1972).

Effect on Nuclear RNA Synthesis in Living Cells : The compound completely inhibits the synthesis of nucleolar and chromosomal RNA in living cells, showing potential for studying RNA synthesis and processing (Egyházi, 1975).

Specific Inhibition of Nucleic Acid Polymerases : As a rifamycin derivative, it specifically inhibits various nucleic acid polymerizing enzymes, including RNA- and DNA-directed DNA polymerase, without affecting non-polymerizing enzymes. This specificity makes it valuable for studying these enzymes and potentially as an antiviral agent (Gerard, Gurgo, Grandgenett, & Green, 1973).

Interference with RNA Polymerase in Rifampicin-Resistant Mutants : It affects RNA polymerase from rifampicin-resistant mutants differently compared to rifampicin, providing insights into the mechanisms of antibiotic resistance (Fietta & Silvestri, 1975).

Inhibition of Vitamin D3-Receptor Binding : It inhibits the binding of 1,25-dihydroxyvitamin D3-receptor complexes to DNA, indicating a potential role in studying receptor-DNA interactions and signaling pathways (Mellon, 1984).

Inhibition of Viral RNA-Dependent DNA Polymerase : It's shown to inhibit viral RNA-dependent DNA polymerase activities, suggesting a potential application in antiviral research (Barlati, 1972).

Direcciones Futuras

There is a clear need for further studies and surveillance systems to better estimate the prevalence and incidence of rifampicin-resistant tuberculosis . As Rifampicin AF 013 is a derivative of rifampicin, it could potentially play a role in these future directions.

Relevant Papers Two papers were found that directly mention Rifampicin AF 013. One discusses the inhibition of nuclear RNA synthesis by Rifampicin AF 013 in living cells . The other paper discusses the cytolytic effect of Rifampicin AF 013 on intact cells .

Propiedades

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N2O13/c1-11-12-13-14-15-16-21-59-47-23-31-36-41(54)34-33(40(31)53)35-43(29(7)39(34)52)61-46(9,44(35)55)58-22-20-32(57-10)26(4)42(60-30(8)49)28(6)38(51)27(5)37(50)24(2)18-17-19-25(3)45(56)48-36/h17-20,22-24,26-28,32,37-38,42,50-54H,11-16,21H2,1-10H3,(H,48,56)/b18-17+,22-20+,25-19-,47-23+/t24-,26+,27+,28+,32-,37-,38+,42+,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEDDHSJILGOKQ-POAHWZAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

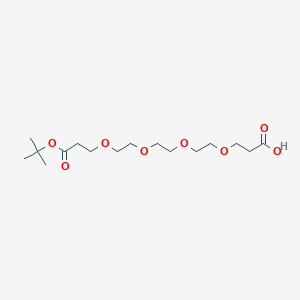

Canonical SMILES |

CCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rifampicin AF 013 | |

CAS RN |

35225-13-9 |

Source

|

| Record name | AF 013 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)